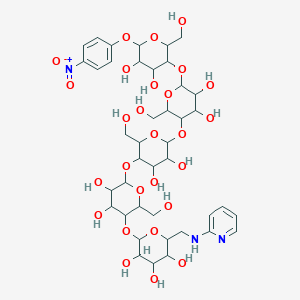
4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety. The presence of these functional groups makes it an interesting subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the nitrophenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the pyridylamino group: This step involves the reaction of a pyridine derivative with an amine group under basic conditions.
Glycosylation: The final step involves the attachment of the glucopyranoside moiety to the previously formed intermediate. This is typically achieved using a glycosyl donor and a suitable catalyst under anhydrous conditions.
Análisis De Reacciones Químicas
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridylamino group can undergo nucleophilic substitution reactions with various electrophiles under basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and kinetics.
Biology: It is used in enzyme assays to study the activity of glycosidases and other enzymes.
Industry: It can be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the compound. The pyridylamino group can participate in hydrogen bonding and other interactions with biological molecules. The glucopyranoside moiety can be recognized by glycosidases and other carbohydrate-processing enzymes, leading to the cleavage of the glycosidic bond and the release of the active compound.
Comparación Con Compuestos Similares
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl alpha-D-glucopyranoside: This compound lacks the pyridylamino group and has different reactivity and applications.
6’-Deoxy-6’-(2-pyridylamino)-alpha-D-glucopyranoside: This compound lacks the nitrophenyl group and has different chemical properties and uses.
4-Nitrophenyl beta-D-glucopyranoside: This compound has a different anomeric configuration and different reactivity and applications.
Propiedades
Número CAS |
6691-22-1 |
|---|---|
Fórmula molecular |
C41H59N3O27 |
Peso molecular |
1025.9 g/mol |
Nombre IUPAC |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43) |
Clave InChI |
WLPQWCDFBKIWRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


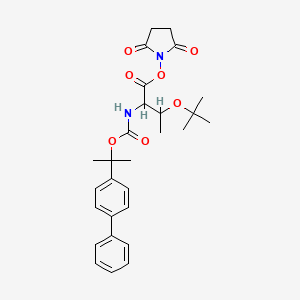

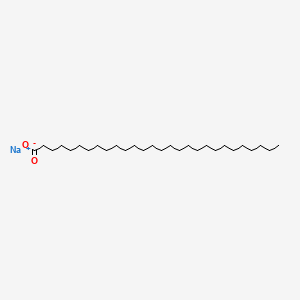
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)

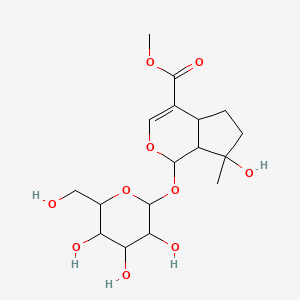

![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
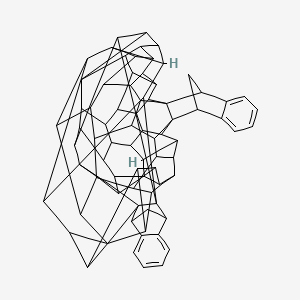
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)

![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)


